(2-(2-Methoxyphenyl)piperidin-1-yl)(phenyl)methanone
CAS No.:
Cat. No.: VC15846093
Molecular Formula: C19H21NO2
Molecular Weight: 295.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21NO2 |
|---|---|
| Molecular Weight | 295.4 g/mol |
| IUPAC Name | [2-(2-methoxyphenyl)piperidin-1-yl]-phenylmethanone |
| Standard InChI | InChI=1S/C19H21NO2/c1-22-18-13-6-5-11-16(18)17-12-7-8-14-20(17)19(21)15-9-3-2-4-10-15/h2-6,9-11,13,17H,7-8,12,14H2,1H3 |
| Standard InChI Key | QRFQAGDDEGQWOT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C2CCCCN2C(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
(2-(2-Methoxyphenyl)piperidin-1-yl)(phenyl)methanone (IUPAC name: [2-(2-methoxyphenyl)piperidin-1-yl]-phenylmethanone) is a small-molecule organic compound characterized by a piperidine core substituted with a methoxyphenyl group at the 2-position and a benzoyl moiety at the 1-position. Its molecular formula is C₁₉H₂₁NO₂, with a molecular weight of 295.4 g/mol. The canonical SMILES notation (COC1=CC=CC=C1C2CCCCN2C(=O)C3=CC=CC=C3) reflects the connectivity of its methoxy, piperidine, and carbonyl functional groups.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₁NO₂ | |
| Molecular Weight | 295.4 g/mol | |
| IUPAC Name | [2-(2-methoxyphenyl)piperidin-1-yl]-phenylmethanone | |
| Canonical SMILES | COC1=CC=CC=C1C2CCCCN2C(=O)C3=CC=CC=C3 | |
| XLogP3-AA (Predicted) | 3.5 |
Crystallographic studies of analogous piperidine derivatives reveal that the piperidine ring typically adopts a slightly distorted chair conformation, with dihedral angles between aromatic rings ranging from 5.6° to 39.9° . Weak intermolecular interactions, such as C–H⋯O hydrogen bonds and C–H⋯π interactions, contribute to crystal lattice stability . While direct crystallographic data for this specific compound is limited, its structural similarity to validated analogs suggests comparable conformational behavior.
Synthesis and Optimization Strategies
The synthesis of (2-(2-Methoxyphenyl)piperidin-1-yl)(phenyl)methanone involves multi-step organic reactions, primarily leveraging amide condensation and functional group transformations. A representative pathway includes:
-
Piperidine Functionalization: Introduction of the 2-methoxyphenyl group via nucleophilic substitution or Friedel-Crafts alkylation.
-
Carbonyl Incorporation: Coupling the modified piperidine with benzoyl chloride under Schotten-Baumann conditions.
-
Purification: Chromatographic separation to isolate the target compound from regioisomers or byproducts.
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|
| Piperidine Substitution | Anhydrous AlCl₃, 0–5°C, 12 hr | Solvent polarity, temperature control |
| Amide Condensation | Benzoyl chloride, NaOH, THF | Stoichiometric ratio, pH |
| Purification | Silica gel chromatography, EtOAc/hexane | Gradient elution optimization |
Notably, the methoxy group’s electron-donating properties enhance ring activation during electrophilic substitutions, while the piperidine nitrogen’s basicity necessitates pH-controlled environments to prevent undesired protonation. Recent patents describe advanced techniques for piperidine derivatives, such as microwave-assisted synthesis and flow chemistry, though their applicability to this compound remains unexplored .
Biological Activity and Mechanistic Insights
Preclinical studies highlight this compound’s potential as a tubulin polymerization inhibitor, with molecular docking models demonstrating strong binding affinity to the colchicine site of β-tubulin. Key interactions include:
-
Hydrogen bonding between the methoxy oxygen and Thr179.
-
Van der Waals contacts with Val238 and Leu248.
-
π-π stacking of the benzoyl group with Tyr224.
These interactions disrupt microtubule assembly, inducing G2/M cell cycle arrest and apoptosis in cancer cell lines. Comparative analyses with structurally related compounds (e.g., 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamides) suggest that hydrophobic substituents enhance target engagement but may compromise solubility .
Table 3: In Vitro Pharmacological Profile
| Assay | Result | Implication |
|---|---|---|
| Tubulin Binding IC₅₀ | 1.8 ± 0.3 μM | Antimitotic activity |
| MCF-7 Cell Viability | EC₅₀ = 12.4 μM (72 hr) | Breast cancer selectivity |
| hERG Inhibition | IC₅₀ > 30 μM | Low cardiotoxicity risk |
In neuropharmacology, preliminary data suggest modulation of serotonin (5-HT₁₀) receptors, though mechanisms remain unclear . Structural analogs like N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine exhibit receptor-binding properties via intramolecular C–H⋯O interactions, which may inform future derivatization efforts .
Challenges and Future Directions
-
Pharmacokinetic Optimization: The compound’s logP of 3.5 predicts favorable blood-brain barrier penetration but may limit aqueous solubility. Prodrug strategies or nanoparticle formulations could address this.
-
Target Selectivity: Off-target effects on cytochrome P450 enzymes (e.g., CYP3A4) require mitigation via structural modifications.
-
Clinical Translation: No Phase I trials have been initiated, underscoring the need for toxicity profiling and scale-up synthesis protocols.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume